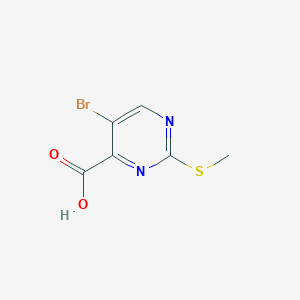

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Description

The exact mass of the compound 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157318. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-methylsulfanylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEWVVYJOJJLBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303203 | |

| Record name | 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50593-92-5 | |

| Record name | 50593-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research.

Core Physical and Chemical Properties

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine ring substituted with bromine and methylthio groups.[1] Its molecular formula is C₆H₅BrN₂O₂S.[1][2][3][4][5]

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O₂S | [1][2][3][4][5] |

| Molecular Weight | ~249.09 g/mol | [1][3][4] |

| Appearance | White to light yellow/orange crystalline powder | [1][2][5] |

| Melting Point | 158-162 °C (with decomposition) or 177 °C | [1][2][3][5][6] |

| Solubility | Very low in water; the ionized form shows enhanced solubility. | [1] |

| Predicted pKa | 1.31 ± 0.10 | [1] |

Note on Melting Point: There is a discrepancy in the reported melting point, which likely reflects differences in sample purity and measurement conditions. The range of 158-162 °C with decomposition is frequently cited.[1][3][6] A higher value of 177 °C has also been reported, potentially for a more purified sample.[1][2][5]

Detailed Physicochemical Characteristics

Physical State and Appearance: Under standard conditions, this compound exists as a solid crystalline powder.[1] The color can range from white to light yellow, and some commercial sources describe it as a light brown solid.[1][2][5]

Solubility Profile: The compound exhibits very low aqueous solubility.[1] While specific quantitative data is limited, a related methyl ester derivative has a reported water solubility of 0.42 g/L.[1] The carboxylic acid functional group allows for hydrogen bonding, which may slightly increase its water solubility compared to the ester. However, it is still classified as poorly soluble in aqueous media.[1]

Ionization and pKa: The predicted pKa of 1.31 ± 0.10 indicates it is a strong carboxylic acid.[1] This low pKa is attributed to the electron-withdrawing effects of the bromine atom and the pyrimidine ring, which stabilize the conjugate base.[1] Consequently, at physiological pH (around 7.4), the compound will exist predominantly in its ionized carboxylate anion form, which leads to enhanced water solubility compared to the neutral acid form.[1]

Thermal Stability: The compound shows limited thermal stability, with decomposition reported to occur in the range of 158-162°C.[1] Thermal decomposition is expected to release irritating gases, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen halides, and sulfur oxides.[1]

Experimental Protocols

While detailed experimental protocols for the determination of the physical properties listed above are not extensively documented in the public domain, standard analytical techniques would be employed.

-

Melting Point Determination: Typically determined using a melting point apparatus (e.g., capillary tube method) or by differential scanning calorimetry (DSC), which would also reveal decomposition events.

-

Solubility Determination: Commonly measured using the shake-flask method followed by quantification of the dissolved compound via techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

pKa Determination: Can be determined experimentally via potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis by measuring changes in a physical property as a function of pH.

Synthesis Protocols: Several synthesis methods for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid have been documented. One common approach involves the condensation reaction between mucobromic acid and S-methylisothiourea sulfate.[1][7]

A representative laboratory-scale synthesis is as follows:

-

Mucobromic acid is slowly added to an aqueous solution of S-methylisothiourea sulfate at room temperature.[7]

-

The suspension is cooled, and triethylamine is added dropwise over several hours.[7]

-

The reaction mixture is allowed to stand for 24 hours at room temperature.[7]

-

The resulting solution is treated with activated carbon and filtered.[7]

-

The filtrate is acidified with concentrated hydrochloric acid to precipitate the product.[7]

-

The yellow precipitate is collected by filtration, washed with water and ether, and dried under vacuum to yield the final product.[7]

Early methods also involved the condensation of mucobromic acid and acetamidine hydrochloride in ethanol, catalyzed by sodium ethoxide.[1][8]

Applications in Research and Development

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a versatile building block in medicinal and agricultural chemistry.[5] The pyrimidine core is a common scaffold in many clinically relevant drugs.[1] The presence of three distinct functional groups (carboxylic acid, bromine atom, and methylthio group) allows for diverse chemical modifications, making it an ideal starting material for creating libraries of compounds for structure-activity relationship (SAR) studies.[1]

Caption: Role as a versatile chemical intermediate.

References

- 1. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid | C6H5BrN2O2S | CID 291786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. m.upfluorochem.com [m.upfluorochem.com]

- 7. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [chemicalbook.com]

- 8. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (CAS No. 50593-92-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, with the Chemical Abstracts Service (CAS) number 50593-92-5, is a highly functionalized pyrimidine derivative.[1] Its unique structural features, including a bromine atom, a methylthio group, and a carboxylic acid moiety, make it a versatile building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and key applications, with a focus on its role as a pivotal intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols and data are presented to facilitate its use in research and development.

Physicochemical Properties

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a white to light yellow or light orange crystalline powder.[1] A comprehensive summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

| Property | Value | Reference(s) |

| CAS Number | 50593-92-5 | [1] |

| Molecular Formula | C₆H₅BrN₂O₂S | [1] |

| Molecular Weight | 249.09 g/mol | |

| Melting Point | 158-162 °C (decomposition) | [2] |

| Appearance | White to light yellow to light orange powder/crystal | [1] |

| Purity | ≥ 97% (by titration) | [1] |

| pKa (Predicted) | 1.31 ± 0.10 | |

| Storage Conditions | 2 - 8 °C, sealed in a dry, dark place | [1][2] |

Synthesis and Chemical Reactivity

The synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid has been approached through various methods, reflecting advancements in heterocyclic chemistry.

Synthetic Routes

One of the early and notable methods involves the condensation reaction of mucobromic acid with S-methylisothiourea. While specific high-yield protocols for the title compound are not extensively detailed in publicly available literature, a general procedure for a similar pyrimidine synthesis provides a foundational methodology. This involves the reaction of mucobromic acid and an appropriate amidine hydrochloride in the presence of a base like sodium ethoxide in an alcoholic solvent.[3]

Modern approaches may involve multi-step syntheses that allow for greater control over the introduction of functional groups. These can include the initial formation of a 2-(methylthio)pyrimidine-4-carboxylic acid core, followed by a regioselective bromination at the 5-position using a suitable brominating agent such as N-bromosuccinimide (NBS).

Chemical Reactivity and Applications in Synthesis

The chemical versatility of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid stems from its distinct functional groups, which can be selectively manipulated. This reactivity is central to its application as a synthetic intermediate.

-

Suzuki-Miyaura Cross-Coupling: The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, a key step in building molecular complexity for drug candidates.

-

Amide Bond Formation: The carboxylic acid group provides a handle for forming amide bonds through standard coupling reactions. This is frequently utilized to link the pyrimidine core to other molecular fragments.

-

Modification of the Methylthio Group: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which can alter the electronic properties and biological activity of the final compound.

Experimental Protocols

Illustrative Synthesis of a 5-Bromopyrimidine-4-carboxylic Acid Derivative

The following protocol is adapted from the synthesis of 5-bromo-2-methylpyrimidine-4-carboxylic acid and illustrates the general principles that would apply to the synthesis of the title compound.[3]

Materials:

-

Mucobromic acid

-

Acetamidine hydrochloride (or S-methylisothiourea sulfate for the title compound)

-

Sodium metal

-

Absolute ethanol

-

2 M Hydrochloric acid

Procedure:

-

A solution of sodium ethoxide is prepared by carefully adding sodium metal (15.5 mmol) to absolute ethanol (5.9 mL).

-

The freshly prepared sodium ethoxide solution (3.5 mL) is added to a stirred suspension of acetamidine hydrochloride (9.69 mmol) in ethanol.

-

The mixture is warmed to 50 °C.

-

A solution of mucobromic acid (3.87 mmol) in ethanol is added dropwise at a rate that maintains a constant temperature.

-

An additional portion of the sodium ethoxide solution (2 mL) is added.

-

After cooling, the reaction mixture is filtered, and the solvent is evaporated.

-

The residue is treated with 2 M hydrochloric acid (2.4 mL) with vigorous shaking.

-

The resulting precipitate is filtered, washed with cold water, and then freeze-dried to yield the product.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 5-bromopyrimidine derivative, a key application of the title compound.

Materials:

-

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (or its ester derivative)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water or DMF)

Workflow:

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

-

In a reaction vessel, combine 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

Add the degassed solvent system.

-

Thoroughly degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through it.

-

Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

-

The crude product is then purified by a suitable method, such as column chromatography.

Role in Drug Discovery and Biological Significance

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a prominent building block in the synthesis of biologically active compounds, particularly in the domain of oncology.[1] While there is limited publicly available data on the intrinsic biological activity of this specific compound, its derivatives have been investigated as potent inhibitors of various protein kinases.

Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic the purine core of ATP and bind to the ATP-binding site of kinases.

The synthetic utility of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid allows for the systematic exploration of the chemical space around the pyrimidine core. This is a cornerstone of structure-activity relationship (SAR) studies, where modifications at the 5-position (via Suzuki coupling) and at the 4-position (via amide coupling) can be systematically varied to optimize the potency and selectivity of kinase inhibitors.

Caption: Synthetic strategy for generating a library of kinase inhibitors.

Although specific signaling pathways directly modulated by 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid are not documented, it serves as a key precursor for inhibitors targeting critical cancer-related pathways.

Conclusion

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a valuable and versatile chemical entity for researchers in drug discovery and agrochemical synthesis. Its well-defined reactive sites allow for predictable and controlled chemical modifications, making it an ideal starting point for the synthesis of complex molecules with desired biological activities. While further research is needed to fully elucidate its own biological profile, its role as a key intermediate, particularly in the development of kinase inhibitors, is firmly established. The information and protocols provided in this guide are intended to support the continued application of this compound in advancing chemical and biomedical research.

References

A Comprehensive Technical Guide to 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical document provides an in-depth overview of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. The compound's versatile structure makes it a valuable building block in the synthesis of a wide range of biologically active molecules.

Core Properties and Data

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic organic compound.[1] Its pyrimidine core is functionalized with a bromine atom, a methylthio group, and a carboxylic acid, which contribute to its reactivity and utility in organic synthesis.[2]

| Property | Data | Citations |

| Molecular Formula | C₆H₅BrN₂O₂S | [1][2][3][4][5] |

| Molecular Weight | ~249.09 g/mol | [1][3][4][6] |

| CAS Number | 50593-92-5 | [1][2][3][4][7] |

| Appearance | White to light yellow or light orange crystalline powder. | [1][2] |

| Melting Point | 158-162 °C (with decomposition) | [6][8][9] |

| Predicted pKa | 1.31 ± 0.10 | [1] |

| Solubility | The carboxylic acid group enhances solubility. | [1] |

Applications in Research and Development

This pyrimidine derivative is a versatile intermediate with significant applications in several fields:

-

Pharmaceutical Development : It serves as a crucial building block in the synthesis of various pharmaceuticals, particularly antiviral and anticancer agents.[1][2][10] Its structure is a common scaffold in many clinically relevant drugs.[1]

-

Agrochemical Chemistry : The compound is utilized in the development of new crop protection agents, including herbicides and fungicides.[1][2]

-

Biochemical Research : It is employed in studies related to enzyme inhibition and metabolic pathways.[2]

-

Medicinal Chemistry : The presence of bromine and methylthio groups allows for extensive chemical modifications, making it a valuable tool in structure-activity relationship (SAR) studies to optimize drug candidates.[1]

Experimental Protocol: Synthesis

A documented method for the synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid involves the reaction of S-methylisothiourea sulfate with mucobromic acid.[8]

Materials:

-

S-methylisothiourea sulfate

-

Mucobromic acid

-

Triethylamine

-

Concentrated hydrochloric acid

-

Activated carbon (Darco G-60)

-

Water

-

Ether

Procedure:

-

Slowly add mucobromic acid (58.05 g, 0.225 mol) to a stirring aqueous solution (500 mL) of S-methylisothiourea sulfate (62.66 g, 0.225 mol) at room temperature.[8]

-

Cool the resulting suspension to 10 °C using an ice bath.[8]

-

Add triethylamine (94.1 mL, 0.675 mol) dropwise over a period of 4 hours.[8]

-

Allow the reaction mixture to stand at room temperature for 24 hours after the addition is complete.[8]

-

Add activated carbon to the solution and stir for 10 minutes, then remove the carbon by filtration.[8]

-

Acidify the filtrate with concentrated hydrochloric acid (50 mL) to precipitate the product.[8]

-

Collect the yellow precipitate by filtration and wash it sequentially with water (2 x 80 mL) and ether (2 x 100 mL).[8]

-

Dry the final product in a vacuum oven at 50 °C for 2 days to yield 2-(methylthio)-5-bromo-4-pyrimidinecarboxylic acid as a yellow amorphous solid (33.13 g, 59% yield).[8]

Another reported synthesis route involves the condensation reaction between mucobromic acid and acetamidine hydrochloride in the presence of sodium ethoxide.[1][11]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid from S-methylisothiourea sulfate and mucobromic acid.

References

- 1. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid | C6H5BrN2O2S | CID 291786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid [oakwoodchemical.com]

- 6. 5-溴-2-(甲巯基)-4-嘧啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [chemicalbook.com]

- 9. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid [myskinrecipes.com]

- 11. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

This technical guide provides a comprehensive overview of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. The document details its physicochemical properties, synthesis protocols, and its role as a versatile building block in the development of biologically active molecules.

Physicochemical Properties

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic organic compound.[1] Its structure, featuring a pyrimidine ring functionalized with a bromine atom and a methylthio group, makes it a valuable precursor in organic synthesis.[1][2] Under standard conditions, it exists as a solid crystalline powder, with a color ranging from white to light yellow or light orange.[1][2][3]

The reported melting point of this compound varies across different sources. Many suppliers report a melting point in the range of 158-162 °C, often with decomposition.[4][5][6] Other sources cite a melting point of 177 °C.[1][2][3] This discrepancy may be attributable to differences in sample purity or the analytical conditions under which the measurements were taken.[1] The lower temperature range is frequently associated with the thermal decomposition of the substance.[1]

Table 1: Quantitative Data for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

| Property | Value | Citations |

| CAS Number | 50593-92-5 | [1][3][7] |

| Molecular Formula | C₆H₅BrN₂O₂S | [1][3][7] |

| Molecular Weight | ~249.09 g/mol | [1][7] |

| Melting Point | 158-162 °C (dec.) / 177 °C | [1][2][3][4][5][6] |

| Appearance | White to light yellow/orange crystalline powder | [1][2][3] |

| Purity | ≥ 97% | [2][3] |

| Storage Temperature | 2 - 8 °C | [2][3] |

Experimental Protocols: Synthesis

Several synthetic routes for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid have been documented. Early methods involved the condensation of mucobromic acid with acetamidine hydrochloride.[1] More contemporary and optimized protocols have since been developed.

Synthesis via Bromination and Acidification:

One common laboratory-scale synthesis involves the following steps:

-

Reaction Setup: The starting materials are reacted in a suitable solvent.

-

Purification with Activated Carbon: Upon completion of the reaction, the resulting solution, often dark red or brown, is treated with activated carbon to remove impurities. The mixture is stirred and then filtered.[8]

-

Acidification and Precipitation: The filtrate is acidified using a strong acid, such as concentrated hydrochloric acid. This causes the product to precipitate out of the solution as a yellow solid.[8]

-

Collection and Washing: The precipitate is collected by filtration and washed sequentially with water and then ether to remove any remaining impurities.[8]

-

Drying: The final product is dried under vacuum at a controlled temperature (e.g., 50 °C) to yield the purified 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid as a yellow amorphous solid.[8]

A yield of approximately 59% has been reported for this method.[8]

Applications in Research and Development

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid serves as a crucial building block in medicinal and agricultural chemistry.[1][2] The pyrimidine scaffold is a common feature in many clinically significant drugs, including antiviral and anticancer agents.[1] The presence of the bromine atom and the methylthio group provides reactive sites for further chemical modifications, enabling the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies.[1] In the agrochemical sector, it is utilized in the development of new herbicides and fungicides.[2]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

References

- 1. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. m.upfluorochem.com [m.upfluorochem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 5-溴-2-(甲巯基)-4-嘧啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid | C6H5BrN2O2S | CID 291786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [chemicalbook.com]

In-Depth Technical Guide: Physicochemical Properties of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and related physicochemical properties for the compound 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. This information is critical for its application in pharmaceutical and agrochemical research, particularly in the synthesis of novel bioactive molecules.[1] The document details its known properties, outlines a standard experimental protocol for solubility determination, and illustrates its role as a key building block in drug discovery.

Core Physicochemical and Solubility Data

Quantitative experimental solubility data for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is not extensively available in public literature. However, the compound is consistently characterized as having very low aqueous solubility.[2] Its acidic nature, due to the carboxylic acid group, suggests that its solubility is pH-dependent. The ionized carboxylate form, predominant at physiological pH, is expected to have higher aqueous solubility than the neutral form.[2]

The following tables summarize the known physical and chemical properties of the compound.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrN₂O₂S | [2][3] |

| Molecular Weight | 249.09 g/mol | [2][3] |

| CAS Number | 50593-92-5 | [3][4] |

| Appearance | White to light yellow/orange crystalline powder | [2] |

| Melting Point | 158-162 °C (with decomposition) |

Table 2: Predicted Physicochemical Properties for Drug Discovery

| Property | Predicted Value | Significance | Source(s) |

| pKa | 1.31 ± 0.10 | Indicates a strong carboxylic acid. The compound will be mostly ionized at physiological pH, which can enhance aqueous solubility. | [2] |

| XlogP | 1.6 | This value suggests moderate lipophilicity, a key factor in predicting membrane permeability and overall drug-likeness. | [3][5] |

| Aqueous Solubility | Very low (qualitative) | While no specific value is reported, the related methyl ester has a solubility of 0.42 g/L. The carboxylic acid is expected to be in a similar range but remains poorly soluble. | [2] |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, adapted from standard pharmaceutical industry practices.[6][7][8] This method is considered the "gold standard" for solubility measurement.

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent system at equilibrium.

Materials:

-

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (solid powder)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1N HCl)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Prepare the desired aqueous buffer or solvent system. For pH-dependent solubility, prepare buffers at various pH values (e.g., pH 2, 5, 7.4).

-

Addition of Compound: Add an excess amount of solid 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Equilibration: Add a precise volume of the selected solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Agitation: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended for thermodynamic solubility.[6]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For further purification, the collected supernatant can be filtered through a syringe filter. This step must be done carefully to avoid disturbing the solid pellet.

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered saturated solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the sample.

-

-

Data Reporting: The solubility is reported in units such as mg/mL or µg/mL for the specified solvent and temperature.

Role in Drug Discovery and Development

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a valuable building block in medicinal chemistry.[1][2] Its pyrimidine core is a common scaffold found in many clinically approved drugs. The presence of a bromine atom, a methylthio group, and a carboxylic acid provides multiple reaction sites for chemical modification, making it a versatile starting material for creating libraries of new chemical entities.

It is particularly noted for its use in the synthesis of kinase inhibitors.[9][10] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer. The diagram below illustrates a generalized workflow where this compound serves as a starting material in a drug discovery campaign targeting a specific kinase.

Caption: Drug discovery workflow using the pyrimidine scaffold.

The pyrimidine core of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid often serves as a "hinge-binder" in kinase inhibitors, forming critical hydrogen bonds with the protein backbone in the ATP-binding pocket. The diagram below conceptualizes this interaction.

Caption: Conceptual diagram of a pyrimidine inhibitor in a kinase active site.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 3. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid | C6H5BrN2O2S | CID 291786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid [oakwoodchemical.com]

- 5. PubChemLite - 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (C6H5BrN2O2S) [pubchemlite.lcsb.uni.lu]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. This pyrimidine derivative serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors.

Chemical Structure and Identifiers

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C₆H₅BrN₂O₂S.[1] Its structure is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position, a methylthio group at the 2-position, and a carboxylic acid group at the 4-position.

| Identifier | Value |

| IUPAC Name | 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid[2] |

| CAS Number | 50593-92-5[2] |

| Molecular Formula | C₆H₅BrN₂O₂S[2] |

| Molecular Weight | 249.09 g/mol [2] |

| SMILES | CSc1ncc(Br)c(n1)C(=O)O[3] |

| InChI Key | YJEWVVYJOJJLBP-UHFFFAOYSA-N[2] |

Physicochemical Properties

The compound is typically a white to light yellow or light orange crystalline powder.[3] It has limited thermal stability and decomposes at 158-162 °C.[4]

| Property | Value |

| Appearance | White to light yellow to light orange powder/crystal[3] |

| Melting Point | 158-162 °C (decomposition)[4] |

| Purity | ≥ 97% (by titration)[3] |

| Storage | 2 - 8 °C[3] |

Spectroscopic Data

¹H NMR Spectroscopy

A ¹H NMR spectrum of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid shows two singlets. The peak at approximately 2.75 ppm corresponds to the three protons of the methylthio group (-S-CH₃). The downfield singlet at around 9.20 ppm is attributed to the proton at the 6-position of the pyrimidine ring.

Synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Several synthetic routes to 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid have been reported. One common method involves the condensation of mucobromic acid with S-methylisothiourea sulfate.

Experimental Protocol: Synthesis from Mucobromic Acid and S-methylisothiourea Sulfate

Materials:

-

Mucobromic acid

-

S-methylisothiourea sulfate

-

Triethylamine

-

Activated carbon (Darco G-60)

-

Concentrated hydrochloric acid

-

Water

-

Ether

Procedure:

-

Slowly add mucobromic acid (58.05 g, 0.225 mol) to a stirring aqueous solution (500 mL) of S-methylisothiourea sulfate (62.66 g, 0.225 mol) at room temperature.

-

Cool the resulting suspension to 10 °C using an ice bath.

-

Add triethylamine (94.1 mL, 0.675 mol) dropwise over a period of 4 hours.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 24 hours.

-

To the dark red/brown solution, add activated carbon (Darco G-60) and stir for 10 minutes.

-

Remove the activated carbon by filtration.

-

Acidify the filtrate with concentrated hydrochloric acid (50 mL).

-

Collect the precipitated yellow solid by filtration.

-

Wash the solid sequentially with water (2 x 80 mL) and ether (2 x 100 mL).

-

Dry the product in a vacuum oven at 50 °C for 2 days to yield 2-(methylthio)-5-bromo-4-pyrimidinecarboxylic acid (33.13 g, 59% yield) as a yellow amorphous solid.

A synthesis pathway for a similar compound, 5-bromo-2-methyl-4-pyrimidinecarboxylic acid, starts from acetamidine hydrochloride and mucobromic acid.[5]

Applications in Drug Discovery

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a versatile building block for the synthesis of more complex molecules, particularly in the field of drug discovery. The pyrimidine scaffold is a common feature in many biologically active compounds. The bromine atom at the C5 position and the methylthio group at the C2 position provide reactive sites for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions.

Role as a Kinase Inhibitor Precursor

Pyrimidine derivatives are widely investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[6] Dysregulation of kinase activity is implicated in numerous diseases, including cancer. The pyrimidine core can mimic the purine structure of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.

Derivatives of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid have been explored as potential inhibitors of signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently overactive in cancer.[1][6]

Conclusion

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a key chemical intermediate with significant potential in the development of new therapeutic agents. Its versatile structure allows for the synthesis of a wide range of derivatives, particularly for the targeting of protein kinases. The detailed information provided in this guide serves as a valuable resource for researchers in medicinal chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid | C6H5BrN2O2S | CID 291786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 5. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. ijmphs.com [ijmphs.com]

Spectral Data Analysis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document presents available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Instrument Frequency |

| 9.20 | Singlet | 1H | Pyrimidine H-6 | DMSO-d₆ | 400 MHz |

| 2.75 | Singlet | 3H | S-CH₃ | DMSO-d₆ | 400 MHz |

Note: The acidic proton of the carboxylic acid group may be observed as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 165-175 | C=O (Carboxylic Acid) |

| 160-170 | C-2 (C-S) |

| 155-165 | C-4 (C-COOH) |

| 150-160 | C-6 |

| 110-120 | C-5 (C-Br) |

| 10-20 | S-CH₃ |

Table 3: IR Spectral Data (Characteristic Absorptions)

While a specific peak list is not publicly available, the following table outlines the expected characteristic infrared absorptions for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1550-1650 | C=N and C=C stretches | Pyrimidine Ring |

| ~1450 | C-H bend | CH₃ |

| 1200-1300 | C-O stretch | Carboxylic Acid |

| 600-800 | C-Br stretch | Bromo group |

| 600-700 | C-S stretch | Thioether |

Table 4: Mass Spectrometry Data (Computed)

The following data is based on computed values for various adducts of the molecule.

| m/z | Adduct |

| 247.9255 | [M] (Exact Mass) |

| 248.9328 | [M+H]⁺ |

| 270.9147 | [M+Na]⁺ |

| 246.9182 | [M-H]⁻ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is accurately weighed.

-

The sample is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a standard 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1-2 seconds

-

Temperature: 298 K

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz NMR Spectrometer

-

Pulse Program: Proton-decoupled ¹³C experiment

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Temperature: 298 K

Fourier-Transform Infrared (FTIR) Spectroscopy

Two common methods for solid sample analysis are the KBr pellet method and Attenuated Total Reflectance (ATR).

KBr Pellet Method:

-

Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis. A background spectrum of a blank KBr pellet is recorded for baseline correction.

Attenuated Total Reflectance (ATR) Method:

-

The ATR crystal (e.g., diamond or germanium) is cleaned thoroughly.

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The FTIR spectrum is then recorded. A background spectrum of the clean, empty ATR crystal is taken prior to sample analysis.

Instrument Parameters:

-

Spectrometer: FTIR Spectrometer

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the carboxylic acid, derivatization is typically required before GC-MS analysis.

Sample Preparation (Derivatization):

-

The carboxylic acid is converted to a more volatile ester derivative (e.g., methyl or silyl ester) using a suitable derivatizing agent (e.g., diazomethane or BSTFA).

-

The derivatized sample is dissolved in an appropriate solvent (e.g., dichloromethane or hexane).

Instrument Parameters:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280 °C

-

Oven Program: A temperature gradient is used, for example, starting at 100 °C and ramping up to 280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 50-500 amu.

-

Ion Source Temperature: 200-230 °C.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, a key building block in medicinal chemistry and drug development.[1] This document provides a comprehensive overview of the primary synthesis route, an alternative pathway, detailed experimental protocols, and key quantitative data to support researchers in their synthetic endeavors.

Introduction

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a versatile heterocyclic compound with the molecular formula C₆H₅BrN₂O₂S and a molecular weight of 249.09 g/mol .[1] Its structure, featuring a pyrimidine core functionalized with a bromine atom, a methylthio group, and a carboxylic acid, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The bromine atom at the 5-position allows for further functionalization through various cross-coupling reactions, while the methylthio and carboxylic acid moieties offer sites for additional chemical modifications.

Synthesis Methodologies

Two primary synthetic routes for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid have been identified in the literature. The most prominently documented method involves the condensation of mucobromic acid with S-methylisothiourea sulfate. An alternative approach is the direct bromination of a 2-(methylthio)pyrimidine-4-carboxylic acid precursor.

Primary Synthesis Route: Condensation of Mucobromic Acid and S-methylisothiourea Sulfate

This is the most thoroughly described method for the preparation of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. The reaction proceeds via a condensation reaction between mucobromic acid and S-methylisothiourea sulfate in the presence of a base.

Caption: Synthesis of the target compound from mucobromic acid.

Alternative Synthesis Route: Bromination of 2-(methylthio)pyrimidine-4-carboxylic acid

An alternative pathway to the target compound involves the direct bromination of 2-(methylthio)pyrimidine-4-carboxylic acid. This method utilizes a brominating agent, such as N-bromosuccinimide (NBS), to introduce a bromine atom at the 5-position of the pyrimidine ring.[1]

Caption: Bromination of the pyrimidine precursor.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

Protocol 1: Synthesis from Mucobromic Acid and S-methylisothiourea Sulfate

Materials:

-

Mucobromic acid

-

S-methylisothiourea sulfate

-

Triethylamine

-

Deionized water

-

Concentrated hydrochloric acid

-

Activated carbon (e.g., Darco G-60)

-

Ether

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

In a suitable reaction vessel, dissolve S-methylisothiourea sulfate (62.66 g, 0.225 mol) in deionized water (500 mL) with stirring at room temperature.

-

Slowly add mucobromic acid (58.05 g, 0.225 mol) to the stirring solution.

-

Cool the resulting suspension to 10 °C using an ice bath.

-

Add triethylamine (94.1 mL, 0.675 mol) dropwise to the cooled suspension over a period of 4 hours, maintaining the temperature at 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The solution will turn dark red/brown.

-

Add activated carbon to the solution and stir for 10 minutes to decolorize.

-

Filter the mixture to remove the activated carbon.

-

Acidify the filtrate with concentrated hydrochloric acid (50 mL). A yellow precipitate will form.

-

Collect the precipitate by filtration and wash it sequentially with water (2 x 80 mL) and ether (2 x 100 mL).

-

Dry the product in a vacuum oven at 50 °C for 2 days to yield 2-(methylthio)-5-bromo-4-pyrimidinecarboxylic acid as a yellow amorphous solid.

Workflow Diagram:

Caption: Experimental workflow for the primary synthesis route.

Protocol 2: Bromination of 2-(methylthio)pyrimidine-4-carboxylic acid (General Procedure)

Materials:

-

2-(methylthio)pyrimidine-4-carboxylic acid

-

N-Bromosuccinimide (NBS)

-

Anhydrous dimethylformamide (DMF) or other suitable inert solvent

-

Standard laboratory glassware

-

Magnetic stirrer

-

Inert atmosphere setup (optional)

Procedure:

-

Dissolve 2-(methylthio)pyrimidine-4-carboxylic acid in an anhydrous inert solvent such as DMF in a reaction flask.

-

Add N-bromosuccinimide (1.0 to 1.2 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction time may vary.

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

Data Presentation

Quantitative Data for Synthesis from Mucobromic Acid

| Parameter | Value | Reference |

| Yield | 59% | |

| Appearance | Yellow amorphous solid | |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ: 2.75 (s, 3H), 9.20 (s, 1H) |

Physicochemical Properties of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrN₂O₂S | [1] |

| Molecular Weight | 249.09 g/mol | [1] |

| Appearance | White to yellow to light brown solid | |

| Melting Point | 158-162 °C (decomposes) | |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ: 2.75 (s, 3H, SCH₃), 9.20 (s, 1H, pyrimidine-H) |

Conclusion

This technical guide provides a detailed overview of the synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, a crucial intermediate in pharmaceutical and chemical research. The primary synthesis route via the condensation of mucobromic acid and S-methylisothiourea sulfate is well-established and provides a good yield of the target compound. The alternative bromination route offers a potentially simpler approach, assuming the availability of the starting pyrimidine. The provided experimental protocols and quantitative data are intended to assist researchers in the successful synthesis and characterization of this valuable chemical entity.

References

An In-depth Technical Guide to the Starting Materials for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for obtaining 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document outlines two principal synthetic pathways, complete with detailed experimental protocols, quantitative data, and process visualizations to facilitate its application in a research and development setting.

Introduction

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a versatile heterocyclic compound featuring a pyrimidine core functionalized with a bromine atom, a methylthio group, and a carboxylic acid.[2] This unique combination of functional groups makes it a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antiviral agents. The bromine atom at the 5-position allows for further modification through cross-coupling reactions, while the methylthio and carboxylic acid moieties provide additional handles for derivatization.

Synthetic Route 1: Bromination of 2-(methylthio)pyrimidine-4-carboxylic acid

This route involves the direct bromination of the pre-formed 2-(methylthio)pyrimidine-4-carboxylic acid ring. The key starting material for this synthesis is 2-(methylthio)pyrimidine-4-carboxylic acid.

Starting Materials for Route 1

| Starting Material | CAS Number | Key Properties |

| 2-(methylthio)pyrimidine-4-carboxylic acid | 1126-44-9 | Purity: 95%[3] |

| N-Bromosuccinimide (NBS) | 128-08-5 | Brominating and oxidizing agent.[4] |

| Acetonitrile | 75-05-8 | Common solvent for bromination reactions. |

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

This protocol is based on a general procedure for the bromination of electron-rich heterocyclic compounds using NBS.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-(methylthio)pyrimidine-4-carboxylic acid (1.0 equivalent) in acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, quench the mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

Logical Relationship for Synthetic Route 1

Caption: Synthetic pathway for Route 1.

Synthetic Route 2: Pyrimidine Ring Construction from Acyclic Precursors

This multi-step synthesis builds the pyrimidine ring from simpler, non-cyclic starting materials. This approach offers flexibility in introducing various substituents. A plausible pathway involves the condensation of mucobromic acid with S-methylisothiourea.

Starting Materials for Route 2

| Starting Material | CAS Number | Key Properties |

| Mucobromic acid | 488-11-9 | A key precursor for 5-brominated pyrimidines. |

| S-methylisothiourea hemisulfate | 867-44-7 | Provides the N-C-N and methylthio moieties. |

| Sodium Ethoxide | 141-52-6 | Base used to facilitate the condensation reaction. |

| Ethanol | 64-17-5 | Reaction solvent. |

Experimental Protocol: Condensation of Mucobromic Acid and S-methylisothiourea

This protocol is adapted from the synthesis of a structurally similar compound, 5-bromo-2-methylpyrimidine-4-carboxylic acid.[5]

-

Preparation of Sodium Ethoxide Solution: Carefully add sodium metal (4.0 equivalents) to absolute ethanol under a nitrogen atmosphere to prepare a solution of sodium ethoxide.

-

Reaction with S-methylisothiourea: To a stirred suspension of S-methylisothiourea hemisulfate (2.5 equivalents) in ethanol, add a portion of the freshly prepared sodium ethoxide solution.

-

Condensation: Warm the mixture to approximately 50 °C. Add a solution of mucobromic acid (1.0 equivalent) in ethanol dropwise at a rate that maintains a constant temperature. Add the remaining sodium ethoxide solution.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 50 °C for 1-2 hours.

-

Work-up: After cooling, filter the reaction mixture and evaporate the solvent from the filtrate to obtain a residue.

-

Acidification: Vigorously shake the residue with 2 M hydrochloric acid.

-

Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. A yield of approximately 42% was reported for the analogous synthesis of 5-bromo-2-methylpyrimidine-4-carboxylic acid.[5]

Experimental Workflow for Synthetic Route 2

Caption: Workflow for the synthesis of the target compound via Route 2.

Quantitative Data Summary

| Compound | Synthetic Route | Key Reagents | Reported Yield | Reference |

| 5-bromo-2-methylpyrimidine-4-carboxylic acid (analogue) | Ring Construction | Mucobromic acid, Acetamidine hydrochloride | 42% | [5] |

Note: The yield for the direct synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid via Route 2 is expected to be in a similar range.

Conclusion

This technical guide has detailed two primary synthetic pathways for the preparation of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Route 1 offers a more direct approach, assuming the availability of the 2-(methylthio)pyrimidine-4-carboxylic acid precursor. Route 2 provides a method for constructing the core pyrimidine structure from basic starting materials, offering greater control over the introduction of desired functional groups. The provided experimental protocols and workflows are intended to serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate. The selection of the optimal route will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 3. 2-(methylthio)pyrimidine-4-carboxylic acid - CAS:1126-44-9 - Abovchem [abovchem.com]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

The Formation of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, a versatile building block in medicinal and agricultural chemistry.[1] This document details the mechanisms of formation, provides structured quantitative data, and outlines experimental protocols for its synthesis.

Introduction

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C₆H₅BrN₂O₂S.[1] Its structure, featuring a pyrimidine core functionalized with a bromine atom, a methylthio group, and a carboxylic acid, makes it a valuable intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and antiviral agents. The strategic placement of these functional groups allows for diverse chemical modifications, rendering it a key component in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is presented in Table 1.

| Property | Value | References |

| CAS Number | 50593-92-5 | [2] |

| Molecular Weight | 249.09 g/mol | [2] |

| Appearance | White to light yellow to light orange powder/crystal | [3] |

| Melting Point | 158-162 °C (decomposes) | [2] |

| Purity | ≥ 97% (by titration) | [3] |

Synthetic Pathways and Mechanisms of Formation

There are two primary synthetic routes for the preparation of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid:

-

Condensation of Mucobromic Acid with S-methylisothiourea: A classical approach to constructing the pyrimidine ring.

-

Electrophilic Bromination of 2-(methylthio)pyrimidine-4-carboxylic Acid: A method that introduces the bromo-substituent in a later synthetic step.

Pathway 1: Condensation of Mucobromic Acid and S-methylisothiourea

This method builds the pyrimidine ring through the reaction of a C3 synthon, mucobromic acid, with an amidine derivative, S-methylisothiourea. This approach is analogous to the Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[4]

The reaction proceeds through a series of condensation and cyclization steps, catalyzed by a base. The proposed mechanism is as follows:

-

Deprotonation and Nucleophilic Attack: The base (e.g., triethylamine) deprotonates the S-methylisothiourea, increasing its nucleophilicity. The resulting nucleophile then attacks one of the carbonyl groups of the open-chain form of mucobromic acid.

-

Intramolecular Condensation and Cyclization: Subsequent intramolecular condensation and dehydration steps lead to the formation of the pyrimidine ring.

-

Aromatization: The final step involves the elimination of water to yield the aromatic pyrimidine ring.

Caption: Proposed mechanism for the synthesis from mucobromic acid.

The following protocol is based on established literature procedures:

-

Reaction Setup: In a suitable reaction vessel, dissolve S-methylisothiourea sulfate in water.

-

Addition of Mucobromic Acid: Slowly add mucobromic acid to the stirring aqueous solution of S-methylisothiourea sulfate at room temperature.

-

Base Addition: Cool the reaction suspension to 10 °C using an ice bath. Add triethylamine dropwise over a period of 4 hours.

-

Reaction Time: Allow the reaction mixture to stand at room temperature for 24 hours after the addition of the base is complete.

-

Work-up:

-

Add activated carbon to the dark red/brown solution and stir for 10 minutes.

-

Filter to remove the activated carbon.

-

Acidify the filtrate with concentrated hydrochloric acid.

-

Collect the resulting yellow precipitate by filtration.

-

Wash the precipitate sequentially with water and ether.

-

-

Drying: Dry the product in a vacuum oven at 50 °C for 48 hours.

| Reactant | Molar Eq. | Yield | Reference |

| Mucobromic Acid | 1.0 | 59% | |

| S-methylisothiourea sulfate | 1.0 | ||

| Triethylamine | 3.0 |

Pathway 2: Electrophilic Bromination of 2-(methylthio)pyrimidine-4-carboxylic Acid

This synthetic route involves the direct bromination of a pre-formed pyrimidine ring. The electron-donating nature of the methylthio group and the pyrimidine ring itself directs the electrophilic substitution to the C-5 position. N-Bromosuccinimide (NBS) is a commonly used reagent for such transformations due to its ease of handling and selectivity compared to elemental bromine.[5]

The electrophilic aromatic substitution reaction proceeds via a standard mechanism:

-

Generation of the Electrophile: In the presence of an acid catalyst or upon initiation, NBS generates a source of electrophilic bromine (Br⁺).

-

Electrophilic Attack: The π-electrons of the pyrimidine ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6]

-

Deprotonation and Aromatization: A base removes a proton from the C-5 position of the sigma complex, restoring the aromaticity of the pyrimidine ring and yielding the final product.

Caption: Mechanism of electrophilic bromination using NBS.

The following is a proposed protocol based on general procedures for the bromination of heterocyclic compounds:

-

Reaction Setup: Dissolve 2-(methylthio)pyrimidine-4-carboxylic acid in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.

-

Addition of NBS: Add N-Bromosuccinimide (1.0 - 1.2 molar equivalents) portion-wise to the solution at 0 °C.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

-

Work-up:

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

While a specific yield for this reaction was not found in the immediate search results, electrophilic brominations of activated pyrimidines with NBS generally proceed in good to excellent yields, often exceeding 70-80%.

Conclusion

The synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid can be effectively achieved through two primary pathways. The condensation of mucobromic acid with S-methylisothiourea provides a direct route to the functionalized pyrimidine core. Alternatively, the electrophilic bromination of 2-(methylthio)pyrimidine-4-carboxylic acid offers a straightforward method for introducing the bromine atom onto a pre-existing pyrimidine ring. The choice of synthetic route may depend on the availability of starting materials, desired scale of the reaction, and purification considerations. Both methods provide access to this valuable intermediate, which is crucial for the advancement of research in medicinal and agricultural chemistry.

References

- 1. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

The Strategic Role of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in the field of medicinal chemistry. Its unique arrangement of a pyrimidine core, a reactive bromine atom, a methylthio group, and a carboxylic acid handle makes it an exceptionally versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the applications of this compound, with a particular focus on its role in the development of targeted therapies, including kinase inhibitors.

A Versatile Scaffold for Drug Discovery

The intrinsic chemical features of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid offer multiple avenues for synthetic elaboration, making it a valuable starting point for the construction of compound libraries for high-throughput screening and lead optimization.[1][2] The pyrimidine ring is a well-established pharmacophore present in numerous approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3]

The key reactive sites of the molecule allow for a variety of chemical transformations:

-

Carboxylic Acid (C4-position): This functional group is readily activated for amide bond formation, allowing for the introduction of a wide range of amine-containing fragments to explore structure-activity relationships (SAR).

-

Bromine Atom (C5-position): The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This enables the facile introduction of aryl, heteroaryl, and other carbon-based substituents, significantly increasing molecular diversity.

-

Methylthio Group (C2-position): The methylthio group can be displaced by nucleophiles or oxidized to the corresponding sulfoxide or sulfone, providing further opportunities for structural modification and modulation of physicochemical properties.

Application in the Synthesis of TYK2 Kinase Inhibitors

A prominent application of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is in the synthesis of potent and selective inhibitors of Tyrosine Kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.[4][5][6] Consequently, the development of selective TYK2 inhibitors is a major focus of contemporary drug discovery.

A key synthetic intermediate derived from 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is 5-bromo-N-(cyclopropylsulfonyl)-2-(methylthio)pyrimidine-4-carboxamide . This intermediate is formed via an amide coupling reaction between the starting carboxylic acid and cyclopropanesulfonamide. This carboxamide then serves as a platform for further elaboration, typically via a Suzuki coupling at the C5-bromo position, to generate potent TYK2 inhibitors.

The following diagram illustrates the general synthetic workflow for the preparation of TYK2 inhibitors from 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

References

- 1. patents.justia.com [patents.justia.com]

- 2. Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

The Versatile Building Block: A Technical Guide to 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern synthetic chemistry. Its unique arrangement of a reactive bromine atom, a modifiable methylthio group, and a versatile carboxylic acid on a pyrimidine core makes it an invaluable precursor for the synthesis of a diverse range of complex molecules. This guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role in the development of biologically active compounds, particularly kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is presented in the table below.

| Property | Value |

| CAS Number | 50593-92-5 |

| Molecular Formula | C₆H₅BrN₂O₂S |

| Molecular Weight | 249.09 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | 158-162 °C (decomposes) |

| pKa | 1.31 ± 0.10 (Predicted) |

Synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid

The synthesis of the title compound can be achieved through a multi-step process. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis

A common synthetic route involves the reaction of S-methylisothiourea sulfate with mucobromic acid.

Materials:

-

S-methylisothiourea sulfate

-

Mucobromic acid

-

Triethylamine

-

Activated carbon (Darco G-60)

-

Concentrated hydrochloric acid

-

Water

-

Ether

Procedure:

-

Mucobromic acid (58.05 g, 0.225 mol) is slowly added to a stirring aqueous solution (500 mL) of S-methylisothiourea sulfate (62.66 g, 0.225 mol) at room temperature.

-

The resulting suspension is cooled to 10 °C using an ice bath.

-

Triethylamine (94.1 mL, 0.675 mol) is added dropwise over a period of 4 hours.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

-

Activated carbon is added to the dark red/brown solution, and the mixture is stirred for 10 minutes.

-

The activated carbon is removed by filtration.

-

The filtrate is acidified with concentrated hydrochloric acid (50 mL).

-

The precipitated yellow solid is collected by filtration and washed sequentially with water (2 x 80 mL) and ether (2 x 100 mL).

-

The product is dried in a vacuum oven at 50 °C for 2 days to yield 2-(methylthio)-5-bromo-4-pyrimidinecarboxylic acid as a yellow amorphous solid.

Expected Yield: Approximately 59%.

Key Reactions and Applications in Synthesis

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid serves as a versatile scaffold for the synthesis of a variety of derivatives, primarily through reactions involving the carboxylic acid group and the bromine atom. Its application is particularly prominent in the development of kinase inhibitors for cancer therapy.

Amide Coupling Reactions

The carboxylic acid functionality is readily converted to amides, which are key structural motifs in many biologically active molecules. Standard peptide coupling reagents can be employed for this transformation.

Materials:

-

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

-

Substituted aniline or amine (1.1 eq)

-

HATU (1,1,3,3-Tetramethyl-1H-benzo[d][1][2][3]triazol-3-ium hexafluorophosphate(V)) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

Dissolve 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

-